2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
Synthetic:
Biological Activity
The compound 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H18FN3O3, with a molecular weight of approximately 345.34 g/mol. Its structure features a pyrano-pyridine core that is often associated with various biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano-pyridines have been evaluated for their antiproliferative effects against various cancer cell lines. A study found that compounds containing a fluorophenyl group showed enhanced cytotoxicity against breast cancer MCF-7 cells, suggesting that the presence of the fluorine atom may enhance biological activity through increased interaction with cellular targets .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against cholinesterases and cyclooxygenases, which are crucial in various physiological processes and disease states. The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and inflammation .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Interaction : Molecular docking studies suggest that the compound may bind effectively to enzyme active sites due to its structural features, leading to inhibition of enzyme activity.
- Free Radical Scavenging : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
- Cell Cycle Arrest : Certain studies indicate that similar compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .
Case Studies
- In Vitro Studies : A series of experiments evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). Results indicated significant cytotoxic effects at micromolar concentrations .
- Enzyme Activity Assays : The compound was tested for inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing IC50 values that suggest moderate to strong inhibition compared to standard inhibitors .
Data Summary
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(13(9-20)17(21)25-14)11-2-4-12(19)5-3-11/h2-5,8,15,23H,6-7,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOSYXFLQXOCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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